Hexafluoropropene
Overview
Description
It is a colorless, odorless, and non-flammable gas that is primarily used as a chemical intermediate in the production of various fluorinated compounds . Hexafluoropropene is the perfluorocarbon counterpart to the hydrocarbon propylene and is mainly utilized to produce copolymers with tetrafluoroethylene .
Mechanism of Action
Target of Action
Hexafluoropropene is primarily used to produce copolymers with tetrafluoroethylene . It is used as a chemical intermediate . The principal target organ identified in studies is the lung .
Mode of Action
This compound is an odorless, colorless gas . It can asphyxiate by the displacement of air .
Biochemical Pathways
It is known that this compound is used as a chemical intermediate , suggesting that it may participate in various chemical reactions.
Pharmacokinetics
It is known that this compound is a gas and can be inhaled
Result of Action
Exposure to this compound can cause asphyxiation . It is also known to be noncombustible .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket . Furthermore, this compound is non-reactive with air and water .
Biochemical Analysis
Biochemical Properties
It is known that Hexafluoropropene can undergo various reactions due to the presence of the carbon-carbon double bond and the highly electronegative fluorine atoms . These properties could potentially allow it to interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported in the literature.
Cellular Effects
It has been reported that this compound has a low acute toxicity in laboratory animals . In repeated exposure studies, the kidney was the principal target organ, as manifest by an increase in relative kidney weight . This suggests that this compound may have some effects on cellular processes in the kidney.
Molecular Mechanism
It has been suggested that the thermal generation of CF3O radicals by abstraction of the fluorine atom from CF3OF by C3F6, chain initiation by the addition of CF3O to olefin leading, in the presence of O2, to the formation of haloalkoxy radicals, which decompose via the C–C scission to give products containing C(O)F group and CF3 radicals, reforming CF3O .
Temporal Effects in Laboratory Settings
It is known that this compound is a gas at room temperature and has a boiling point of -28°C . This suggests that it may be relatively stable under normal laboratory conditions.
Dosage Effects in Animal Models
It has been reported that this compound has a low acute toxicity in laboratory animals .
Metabolic Pathways
It has been suggested that this compound is metabolized to two different glutathione (GSH) conjugates in rat liver and kidney . This suggests that this compound may be involved in the glutathione metabolism pathway.
Transport and Distribution
It is known that this compound is a gas at room temperature , suggesting that it may be able to diffuse freely across cell membranes.
Preparation Methods
Hexafluoropropene can be synthesized through several methods:
-
Pyrolysis of Tetrafluoroethylene: : This method involves the pyrolysis of tetrafluoroethylene at high temperatures to produce this compound and hydrogen chloride . The reaction is as follows:
3CF2=CF2→2CF3CF=CF2
-
Electrolysis Method: : This method involves the electrolysis of anhydrous hydrogen fluoride to generate fluorine gas, which then reacts with propylene to produce this compound . The specific steps are:
- Electrolysis of anhydrous hydrogen fluoride to generate fluorine gas and hydrogen gas.
- Reaction of fluorine gas with propylene in the presence of a catalyst to produce this compound.
-
Industrial Production: : Industrially, this compound is produced by the pyrolysis of tetrafluoroethylene or from various chlorofluorocarbons . The process involves high-temperature reactions and subsequent purification steps to obtain pure this compound.
Chemical Reactions Analysis
Hexafluoropropene undergoes various chemical reactions, including:
-
Oxidation: : this compound can be oxidized to produce hexafluoropropylene oxide (HFPO) using oxidizing agents such as sodium hypochlorite or molecular oxygen in the presence of catalysts . The reaction conditions typically involve room temperature and specific solvents to achieve high yields and selectivity .
-
Epoxidation: : The epoxidation of this compound with sodium hypochlorite in a two-phase solvent system produces hexafluoropropylene oxide . The reaction pathway involves the nucleophilic attack of hypochlorite on the β-carbon of this compound.
-
Substitution: : this compound can undergo substitution reactions with various nucleophiles to form different fluorinated derivatives . Common reagents include halides and amines, which facilitate the formation of new compounds through nucleophilic substitution.
Scientific Research Applications
Hexafluoropropene has numerous applications in scientific research and industry:
-
Chemistry: : It is used as a monomer in the production of fluoropolymers and copolymers, such as those with tetrafluoroethylene . These polymers have applications in non-stick coatings, gaskets, and seals.
-
Biology and Medicine: : this compound derivatives are used in the synthesis of fluorinated pharmaceuticals and agrochemicals . These compounds often exhibit unique biological activities due to the presence of fluorine atoms.
-
Industry: : this compound is used in the production of refrigerants, solvents, and other fluorinated chemicals . Its high chemical and thermal stability make it suitable for various industrial applications.
Comparison with Similar Compounds
Hexafluoropropene can be compared with other similar compounds, such as:
-
Hexafluoroacetone: : Both compounds are fluorinated alkenes, but hexafluoroacetone has a different structure and reactivity. Hexafluoroacetone is used as a precursor for various fluorinated chemicals and polymers .
-
Hexafluoro-2-propanol: : This compound is another fluorinated derivative with different applications and properties. It is used as a solvent and in the synthesis of fluorinated surfactants .
-
Tetrafluoroethylene: : Tetrafluoroethylene is a precursor to this compound and is used in the production of polytetrafluoroethylene (PTFE) and other fluoropolymers .
This compound stands out due to its unique reactivity and applications in the synthesis of various fluorinated compounds and polymers.
Properties
IUPAC Name |
1,1,2,3,3,3-hexafluoroprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F6/c4-1(2(5)6)3(7,8)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDGVLDPFQMKDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F6 | |
Record name | HEXAFLUOROPROPYLENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13429-24-8, 25120-07-4, 6792-31-0 | |
Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13429-24-8 | |
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Record name | Hexafluoropropylene polymer | |
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Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro-, trimer | |
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DSSTOX Substance ID |
DTXSID2026949 | |
Record name | Hexafluoropropene | |
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Molecular Weight |
150.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexafluoropropylene is an odorless, colorless gas. It is noncombustible. It can asphyxiate by the displacement of air. Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket., Gas or Vapor; Liquid, An odorless, colorless, noncombustible gas that can act as a simple asphyxiant; [CAMEO] | |
Record name | HEXAFLUOROPROPYLENE | |
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Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro- | |
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Record name | Hexafluoropropylene | |
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Boiling Point |
-29.6 °C | |
Record name | 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5582 | |
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Density |
1.583 AT -40 °C/4 °C | |
Record name | 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE | |
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Vapor Pressure |
4900.0 [mmHg], 4.9X10+3 mm Hg at 25 °C /from experimentally derived coefficients/ | |
Record name | Hexafluoropropylene | |
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Record name | 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE | |
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Color/Form |
Colorless gas | |
CAS No. |
116-15-4 | |
Record name | HEXAFLUOROPROPYLENE | |
Source | CAMEO Chemicals | |
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Record name | Hexafluoropropylene | |
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Record name | 1,1,2,3,3,3-Hexafluoro-1-propene | |
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Record name | Hexafluoropropylene | |
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Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro- | |
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Record name | Hexafluoropropene | |
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Record name | Hexafluoropropene | |
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Record name | HEXAFLUOROPROPYLENE | |
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Record name | 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE | |
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Melting Point |
-156.5 °C | |
Record name | 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5582 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Hexafluoropropene?
A1: this compound has the molecular formula C3F6 and a molecular weight of 150.02 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Research has explored the infrared and Raman spectra of this compound in various states (vapor, liquid, solution). These studies provide detailed vibrational assignments, including the torsional mode, and support a Cs symmetry for the molecule. []
Q3: How does this compound behave under high temperatures and pressures?
A3: Studies on the speed of sound in this compound at pressures up to 400 MPa and temperatures ranging from 253.27 to 473.14 K provide insights into its behavior in both liquid and supercritical states. []
Q4: What are the applications of this compound in material science?
A4: this compound is a key monomer in the production of fluorocarbon rubbers (FKM). These rubbers are known for their excellent resistance to heat, chemicals, and fuels, making them suitable for demanding applications. []
Q5: What is the role of this compound in the synthesis of Hexafluoropropylene oxide?
A5: Hexafluoropropylene oxide (HFPO) can be synthesized by the gas-phase non-catalytic oxidation of this compound with molecular oxygen. This process, typically conducted at elevated temperatures (463-493 K) and pressures (450 kPa), yields HFPO alongside byproducts like carbonyl fluoride and trifluoroacetyl fluoride. [, ] Researchers have investigated the reaction kinetics and optimized conditions for maximizing HFPO selectivity and yield. []
Q6: How does the presence of catalysts affect this compound reactions?
A6: Studies show that catalysts like KF and 18-crown-6 can significantly impact this compound dimer isomerization, lowering the activation energy and influencing the reaction rate. []
Q7: Can this compound be oligomerized?
A7: Yes, this compound can undergo oligomerization in the presence of catalysts like quaternary alkylphosphonium salts, yielding primarily dimers with high selectivity (up to 97%). [] Other catalytic systems, like KF or KHF2 in different solvents, can lead to varying ratios of dimers and trimers. []
Q8: Have computational methods been employed to study this compound?
A8: Yes, high-level ab initio calculations have been used to study the molecular structure of this compound and compare it with experimental data from gas-phase electron diffraction and X-ray crystallography. [] Computational methods have also been used to calculate equilibrium constants for reactions involving this compound, providing insights into the thermodynamic feasibility of different reaction pathways. []
Q9: Have kinetic models been developed for reactions involving this compound?
A9: Kinetic models have been developed for the gas-phase oxidation of this compound, incorporating rate parameters determined through nonlinear data regression. These models accurately predict the formation of major products and provide a deeper understanding of the reaction mechanism. []
Q10: How does the structure of this compound influence its reactivity?
A10: The presence of six fluorine atoms in this compound significantly impacts its reactivity, making it susceptible to nucleophilic attack and radical additions. The electron-withdrawing nature of fluorine atoms influences the regioselectivity of these reactions. [, ]
Q11: What are the known toxicological effects of this compound?
A11: Inhalation studies in rats demonstrate that this compound is metabolized to different glutathione conjugates in the liver and kidney. The formation of these metabolites, particularly within the kidney, is suggested to play a role in this compound-induced nephrotoxicity. []
Q12: How is this compound analyzed and quantified?
A12: Gas chromatography (GC) coupled with mass spectrometry (MS) is commonly used to identify and quantify this compound and its metabolites in biological samples. [] This technique allows for the separation and detection of different fluorinated compounds based on their mass-to-charge ratios.
Q13: What other analytical techniques are relevant to this compound research?
A13: High-resolution 19F magic angle spinning (MAS) solid-state NMR spectroscopy is a valuable tool for characterizing fluorocarbon rubbers synthesized from this compound. [] This technique provides detailed information about the monomer composition and structure of these polymers.
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